![molecular formula C11H8N2O3S3 B14334796 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione CAS No. 105584-17-6](/img/structure/B14334796.png)
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Métodos De Preparación
The synthesis of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like copper iodide (CuI) to facilitate the formation of the desired product .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .
Análisis De Reacciones Químicas
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄) .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzothiazole ring, leading to the formation of various derivatives with distinct properties.
Aplicaciones Científicas De Investigación
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione can be compared with other benzothiazole derivatives, such as 1,3-benzothiazole-2-thiol and 2-mercaptobenzothiazole While these compounds share a similar core structure, they differ in their functional groups and chemical properties
Similar Compounds
1,3-Benzothiazole-2-thiol: Known for its use in rubber vulcanization and as a corrosion inhibitor.
2-Mercaptobenzothiazole: Widely used in the rubber industry and as a fungicide.
Propiedades
Número CAS |
105584-17-6 |
|---|---|
Fórmula molecular |
C11H8N2O3S3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(1,2-benzothiazol-3-ylsulfanyl)-5-methyl-1,1-dioxo-1,3-thiazol-4-one |
InChI |
InChI=1S/C11H8N2O3S3/c1-6-9(14)12-11(19(6,15)16)17-10-7-4-2-3-5-8(7)18-13-10/h2-6H,1H3 |
Clave InChI |
PUKKVBJWXQFQPY-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N=C(S1(=O)=O)SC2=NSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


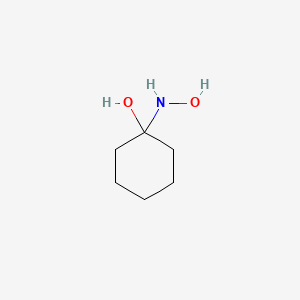
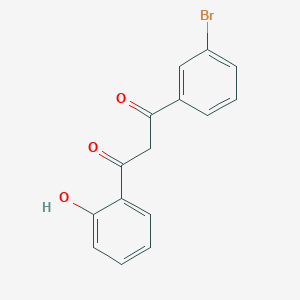
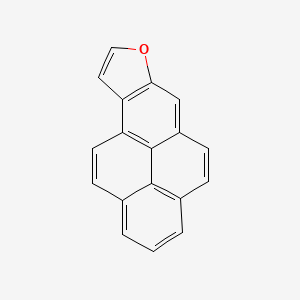
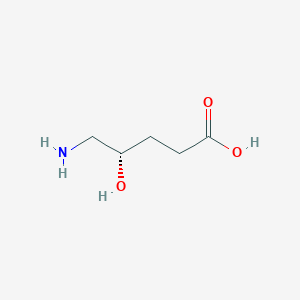

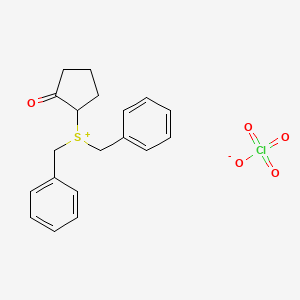
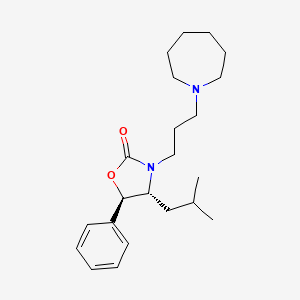

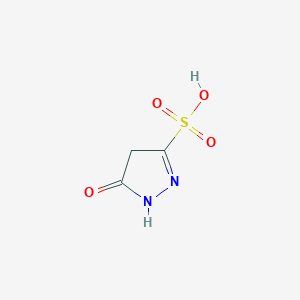

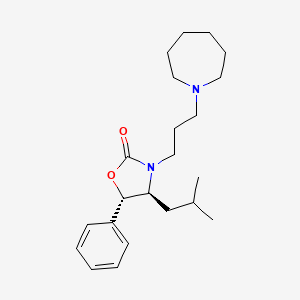
![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)
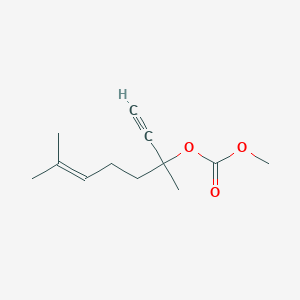
![4-[2-(2-Hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14334803.png)
